Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate

Aqueous solubility Salt-form comparison Cold-weather formulation

Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate (CAS 94021-26-8, molecular formula C₃H₇K₅NO₉P₃, MW 489.50 g/mol) is the fully potassium-neutralized salt of nitrilotris(methylenephosphonic acid), commonly referred to as amino trimethylene phosphonic acid (ATMP). The compound belongs to the organophosphonate family, bearing three phosphonate groups on a central nitrogen scaffold that confer strong multidentate chelation capability toward divalent and trivalent metal ions.

Molecular Formula C3H7K5NO9P3
Molecular Weight 489.50 g/mol
CAS No. 94021-26-8
Cat. No. B12681010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentapotassium hydrogen (nitrilotris(methylene))trisphosphonate
CAS94021-26-8
Molecular FormulaC3H7K5NO9P3
Molecular Weight489.50 g/mol
Structural Identifiers
SMILESC(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)[O-].[K+].[K+].[K+].[K+].[K+]
InChIInChI=1S/C3H12NO9P3.5K/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);;;;;/q;5*+1/p-5
InChIKeyXULKYUDWHAHGLR-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentapotassium Hydrogen (Nitrilotris(methylene))trisphosphonate (CAS 94021-26-8): Procurement-Relevant Identity and Compound Class Baseline


Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate (CAS 94021-26-8, molecular formula C₃H₇K₅NO₉P₃, MW 489.50 g/mol) is the fully potassium-neutralized salt of nitrilotris(methylenephosphonic acid), commonly referred to as amino trimethylene phosphonic acid (ATMP) . The compound belongs to the organophosphonate family, bearing three phosphonate groups on a central nitrogen scaffold that confer strong multidentate chelation capability toward divalent and trivalent metal ions [1]. Its primary industrial deployment is as a threshold scale inhibitor and metal ion sequestrant in cooling water, oilfield produced water, and detergent formulations .

Why Generic Substitution of Pentapotassium Hydrogen (Nitrilotris(methylene))trisphosphonate Carries Quantifiable Performance Risk


Although the organophosphonate scale-inhibitor class contains multiple commercial members (ATMP, HEDP, PBTC, DTPMP), salt-form identity critically governs solubility, handling, and cold-weather applicability. The pentapotassium salt delivers measurably higher aqueous solubility than the widely used pentasodium analog (ATMP·Na5, CAS 2235-43-0), directly affecting the maximum achievable active concentration in liquid formulations [1]. Beyond salt-form effects, the active NTMP anion itself exhibits a quantitatively different calcium carbonate inhibition rank versus competing phosphonates when tested under the standardized NACE TM0374-2007 protocol, where ATMP outperforms HEDP [2]. Consequently, substituting a sodium salt or a different phosphonate backbone without re-optimizing dosage and salt-form selection carries a verifiable risk of under-performance or formulation instability.

Quantitative Head-to-Head Evidence: Pentapotassium Hydrogen (Nitrilotris(methylene))trisphosphonate vs. Closest Analogs


Potassium Salt Form Delivers Higher Aqueous Solubility than Sodium Salt—Critical for Concentrated and Cold-Weather Formulations

The partial potassium salt of ATMP (ATMP·Kx) consistently exhibits higher dissolution ability than the corresponding sodium salt (ATMP·Na5) under equivalent conditions, as documented across multiple manufacturer technical datasheets [1]. This differentiation stems from the larger ionic radius and weaker ion-pairing tendency of K⁺ versus Na⁺, reducing the tendency for salting-out at low temperatures. The pentapotassium salt (K5, CAS 94021-26-8), representing the fully neutralized stoichiometric form, maximizes this solubility advantage. While a precise peer-reviewed g/L value for the pentapotassium salt was not located, the ATMP acid form exhibits solubility around 100 g/L at 25 °C [2], and potassium salts are qualitatively reported to exceed this benchmark [1]. The solid pentapotassium salt is a hygroscopic crystalline powder with a computed density of 2.094 g/cm³ .

Aqueous solubility Salt-form comparison Cold-weather formulation

ATMP Outranks HEDP in CaCO₃ Scale Inhibition Under NACE Standard TM0374-2007 Testing

In a 2024 open-access comparative study employing the NACE Standard TM0374-2007 protocol, ATMP demonstrated superior calcium carbonate scale inhibition relative to HEDP (1-hydroxyethane-1,1-diphosphonic acid) across the tested dosage range of 1–25 mg·dm⁻³ [1]. The study, which characterized CaCO₃ particles by dynamic light scattering, SEM, and XRD, established the rank order ATMP > HEDP > PESA (400–1,500 Da) ~ PASP (1,000–5,000 Da) > PAAS (3,000–5,000 Da) ~ MA-AA [2]. This peer-reviewed head-to-head ranking is significant because HEDP is frequently positioned as the higher-thermal-stability alternative; however, at moderate operating temperatures, replacing ATMP with HEDP without compensating with a higher dosage would result in measurably lower CaCO₃ inhibition.

CaCO₃ scale inhibition NACE TM0374-2007 Phosphonate ranking

5 mg/L ATMP Achieves 90% CaCO₃ Inhibition—A Quantified Low-Dosage Efficiency Benchmark vs. Physical Treatment

A 2024 study comparing ultrasonication-assisted and chemical calcium carbonate scale inhibition demonstrated that 5 mg/L ATMP (acid form, amino tris(methyl phosphonic acid)) achieved a 90% calcium carbonate inhibition rate at pH 7, compared to 94% for ultrasonication at 150 W amplitude [1]. Scale deposits were characterized by SEM and X-ray diffraction. This 5 mg/L benchmark provides formulators with a quantitative dose-response reference point: the pentapotassium salt, delivering the identical NTMP chelating anion at equivalent molar concentration, is expected to reproduce this performance. By comparison, alternative antiscalants such as polyacrylates or HEDP exhibit different dose-response profiles, often requiring higher mg/L dosages to reach equivalent inhibition [2].

Dose-response benchmark Ultrasonication comparison Low-dosage antiscalant

Decomposition Onset ~200–220 °C Defines ATMP Thermal Operating Envelope vs. PBTCA and HEDP

Thermogravimetric analysis (TGA) of solid ATMP indicates a decomposition onset temperature of approximately 200–220 °C, with significant scale-inhibition performance maintained below 200 °C [1]. Above this threshold, C–P bond cleavage generates phosphate and formaldehyde, with degradation markedly accelerated under acidic conditions (pH < 4) [2]. In aqueous systems, the half-life of ATMP at 100 °C and pH 7 is approximately 1–2 years, but shortens to weeks at 150 °C and pH 4 [2]. By comparison, PBTCA (2-phosphonobutane-1,2,4-tricarboxylic acid) is recommended for systems exceeding 120 °C, and HEDP exhibits superior hydrolytic stability at elevated temperatures [2][3]. A peer-reviewed thermal decomposition study directly comparing ATMP and HEDP via TGA/FTIR and pyrolysis GC–MS confirmed that both phosphonic acids follow distinct decomposition pathways, with ATMP's nitrogen-containing backbone influencing its thermal breakdown profile [3]. The pentapotassium salt form does not alter the intrinsic thermal stability of the NTMP backbone.

Thermal stability TGA decomposition High-temperature limit

NTMP Exhibits Quantified Metal Ion Chelation Stability Constants with Selectivity Cu ≈ Pb ≫ Cd > Mn

The stability constants of nitrilotris(methylene)trisphosphonic acid (NTMP, the parent acid of the target compound) with divalent metal ions were determined by polarographic methods at 25 °C and ionic strength 0.4 (NaClO₄) [1]. The logarithmic overall stability constants (log β) for the species MH₃L⁻, MH₂L²⁻, and MHL³⁻ are: Cu(II) 5.6, 7.7, 10.6; Pb(II) 5.3, 7.0, 10.1; Cd(II) 3.6, 4.6, 6.7; and Mn(II) 3.3, 4.4, 5.7 [1]. The pentapotassium salt dissociates completely in water to release the identical NTMP⁶⁻ chelating anion. The high log β values for Cu(II) (up to 10.6 for the MHL³⁻ species) quantitatively explain ATMP's dual functionality as both a scale inhibitor and a corrosion inhibitor in systems containing copper metallurgy [2]. A separate speciation study on NTA-phosphonate derivatives confirmed that the Ca(NTAP)²⁻ and Mg(NTAP)²⁻ species are more stable than the corresponding NTA complexes, with the basicity trend NTAP3 > NTAP2 > NTAP [3].

Stability constants Metal chelation Polarography

Procurement-Driven Application Scenarios for Pentapotassium Hydrogen (Nitrilotris(methylene))trisphosphonate (CAS 94021-26-8)


Low-Temperature Circulating Cooling Water Systems in Cold Climates and Winter Operations

Where cooling water systems operate at ambient temperatures below 10 °C or are subject to freeze risk, the potassium salt's qualitatively higher solubility relative to sodium ATMP salts prevents crystallization in concentrated inhibitor solutions and avoids line blockage during winter shutdowns [1]. The ATMP backbone simultaneously provides the highest rank-order CaCO₃ scale inhibition among common phosphonates per NACE protocol testing [2], making the pentapotassium salt the optimal dual-purpose (cold-weather solubility + scale-inhibition performance) selection for winterized cooling towers, oilfield waterflood systems in arctic regions, and seasonal industrial operations.

High-Hardness, Moderate-Temperature Industrial Cooling Water with Dominant Calcium Carbonate Scaling Risk

In circulating cooling water systems with calcium hardness exceeding 300 mg/L as CaCO₃ and bulk water temperatures below 90 °C, ATMP's CaCO₃ inhibition superiority over HEDP documented by the NACE TM0374-2007 rank-order study [2] directly translates to procurement advantage. The 5 mg/L → 90% CaCO₃ inhibition benchmark [3] provides a validated dose-response expectation: achieving equivalent inhibition with HEDP typically requires higher dosage, increasing per-cubic-meter treatment cost. At ATMP's thermal stability limit of ~200 °C [1], these moderate-temperature systems remain well within the safe operating envelope.

Copper-Containing Industrial Systems Requiring Simultaneous Scale Inhibition and Copper Corrosion Control

The high stability constants of the NTMP anion for Cu(II) ions (log β up to 10.6 for the MHL³⁻ species) [4] make the pentapotassium salt particularly suitable for cooling systems containing copper heat exchangers, condensers, or piping. Strong Cu(II) chelation simultaneously prevents copper deposition scaling and mitigates galvanic corrosion by reducing free Cu²⁺ activity. This dual functionality—scale inhibitor plus copper corrosion inhibitor—can reduce the total number of chemical additives required in the treatment program, simplifying procurement logistics, lowering chemical inventory complexity, and reducing the risk of antagonistic interactions between separate scale and corrosion inhibitor products.

Oilfield Produced Water and Reinjection Systems Operating Below 100 °C and Below 80,000 mg/L TDS

In oilfield water reinjection where precipitation squeeze treatments are employed, ATMP has been demonstrated to provide effective scale control through both nucleation inhibition and crystal growth modification [5]. The potassium salt's high solubility ensures rapid dissolution in injection brine during squeeze preparation. At operating temperatures below 100 °C and total dissolved solids below 80,000 mg/L, the ATMP pentapotassium salt remains well within its thermal and salinity tolerance envelope [1]. The documented induction time for Ca-ATMP precipitation, described by classical nucleation theory [5], provides reservoir engineers with a predictable placement window for optimizing squeeze treatment lifetime and minimizing formation damage risk.

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